molecular formula C9H5N3O3S B8291255 [(5-Nitro-1,2-benzisothiazol-3-yl)oxy]acetonitrile

[(5-Nitro-1,2-benzisothiazol-3-yl)oxy]acetonitrile

Cat. No. B8291255
M. Wt: 235.22 g/mol
InChI Key: HIUILAKKNAXALI-UHFFFAOYSA-N
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Patent
US06355796B1

Procedure details

A mixture of iron powder (13.0 g, 0.233 mol) in a 5% acetic acid solution (65.0 mL) is heated to 50° C., treated portionwise with a mixture of [(5-nitro-1,2-benzisothiazol-3-yl)oxy]acetonitrile (11.0 g, 0.047 mol), acetic acid (100 mL) and ethyl acetate (65.0 mL), refluxed for two hours, cooled to 40° C., and filtered to remove solids. The phases are separated and the aqueous phase is extracted with ethyl acetate. The organic phase and the organic extracts are combined, washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to give the title product as an oil which is identified by NMR spectral analysis.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
13 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[N+:5]([C:8]1[CH:9]=[CH:10][C:11]2[S:15][N:14]=[C:13]([O:16][CH2:17][C:18]#[N:19])[C:12]=2[CH:20]=1)([O-])=O>[Fe].C(OCC)(=O)C>[NH2:5][C:8]1[CH:9]=[CH:10][C:11]2[S:15][N:14]=[C:13]([O:16][CH2:17][C:18]#[N:19])[C:12]=2[CH:20]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(C(=NS2)OCC#N)C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
13 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 40° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solids
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ethyl acetate
WASH
Type
WASH
Details
washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC2=C(C(=NS2)OCC#N)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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